![molecular formula C13H15NO4 B3314088 Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 950110-33-5](/img/structure/B3314088.png)
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including quinazolinones, tricyclic compounds, and other heterocyclic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to interact with dna .
Mode of Action
The compound is believed to interact with DNA through an intercalative binding mode . This means the compound inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Biochemical Pathways
The disruption of dna structure and function can have wide-ranging effects on various biochemical pathways, particularly those involved in cell division and gene expression .
Result of Action
The interaction with dna could potentially lead to changes in gene expression, disruption of normal cell division, and other cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it an attractive option for researchers. Additionally, it has a wide range of applications in the synthesis of various compounds, making it a useful tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments. It can react with a variety of compounds, making it difficult to control the reaction conditions. Additionally, it can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
The potential future directions for ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate are numerous. Further research could be conducted to explore its potential as an inhibitor of other enzymes, such as phospholipases and proteases. Additionally, further research could be conducted to explore its potential as an antioxidant or anti-cancer agent. Additionally, research could be conducted to explore its potential as a catalyst in the synthesis of various compounds. Finally, research could be conducted to explore its potential as a drug delivery agent.
Propiedades
IUPAC Name |
ethyl (E)-4-(3-methoxyanilino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUNXCVURZSUJJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B3314008.png)
![1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-](/img/structure/B3314030.png)
![1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3314035.png)
![4-[3-(Ethylamino)propanamido]benzamide](/img/structure/B3314041.png)
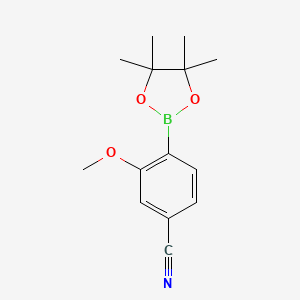
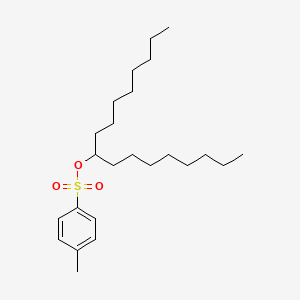


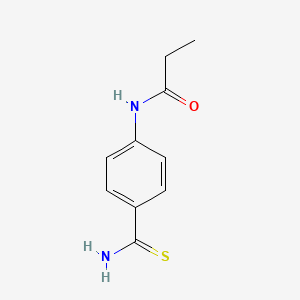
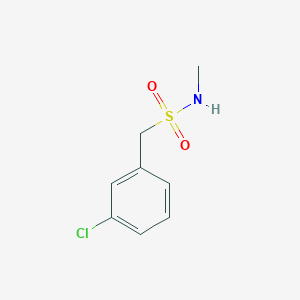
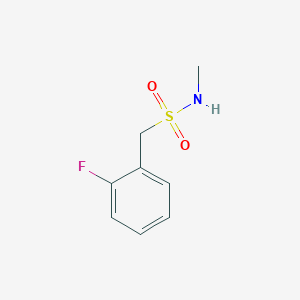
![3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3314093.png)

![2-{[(3-ethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3314115.png)